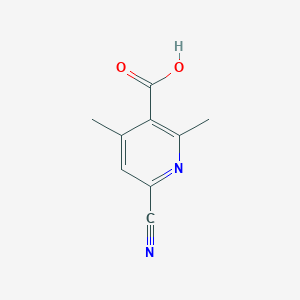
6-cyano-2,4-dimethyl-3-Pyridinecarboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-cyano-2,4-dimethyl-3-Pyridinecarboxylicacid is a derivative of nicotinic acid, characterized by the presence of a cyano group at the 6-position and methyl groups at the 2 and 4 positions of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-cyano-2,4-dimethyl-3-Pyridinecarboxylicacid typically involves multicomponent reactions. One common method includes the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides in ethanol at room temperature. The reaction proceeds through the formation of an intermediate adduct, followed by intramolecular heterocyclization and regioselective alkylation with alkyl halides .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of common reagents such as ethyl β-(morpholin-4-yl)crotonate and cyanothioacetamides can be scaled up for industrial synthesis.
化学反応の分析
Types of Reactions: 6-cyano-2,4-dimethyl-3-Pyridinecarboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the cyano group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nicotinic acid derivatives.
科学的研究の応用
6-cyano-2,4-dimethyl-3-Pyridinecarboxylicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antifungal properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 6-cyano-2,4-dimethyl-3-Pyridinecarboxylicacid involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their function and affecting metabolic pathways .
類似化合物との比較
2,4-Dimethyl-nicotinic acid: Lacks the cyano group, resulting in different chemical properties and reactivity.
6-Cyano-nicotinic acid: Lacks the methyl groups, affecting its steric and electronic properties.
Uniqueness: 6-cyano-2,4-dimethyl-3-Pyridinecarboxylicacid is unique due to the combination of the cyano group and methyl groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C9H8N2O2 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC名 |
6-cyano-2,4-dimethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c1-5-3-7(4-10)11-6(2)8(5)9(12)13/h3H,1-2H3,(H,12,13) |
InChIキー |
MPUCMTUIGIMAEF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1C(=O)O)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


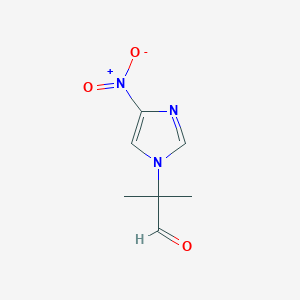
![2-Butanone, 4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B8712832.png)
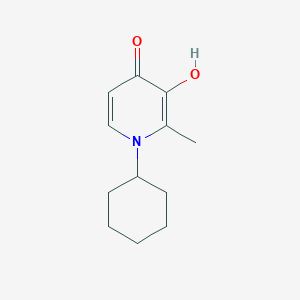
![2-propenamide, 2-methyl-N-[(phenylamino)carbonyl]-](/img/structure/B8712840.png)
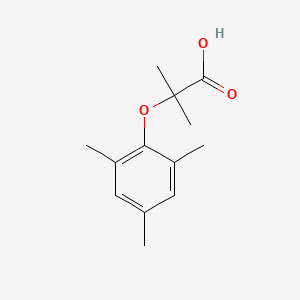

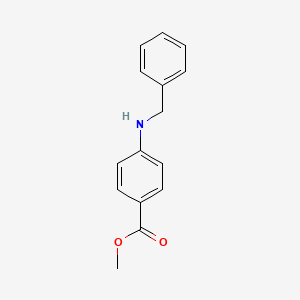
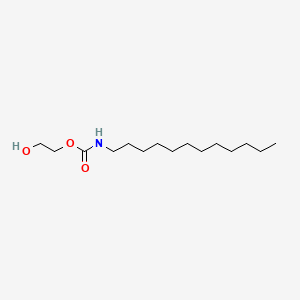
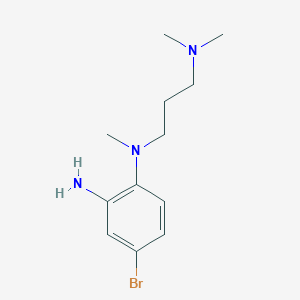
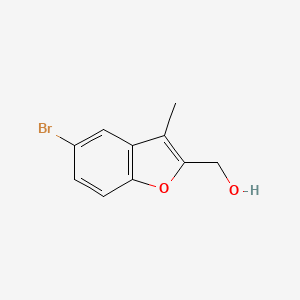

![1H-Isoindole-1,3(2H)-dione, 2-[4-(4-nitrophenoxy)butyl]-](/img/structure/B8712938.png)
![6-Acetylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8712942.png)
![4-[(4-Methoxyphenyl)sulfanyl]piperidine](/img/structure/B8712948.png)
